molecular formula C6H8FNS B1442945 2-Thiophenemethanamine, 5-fluoro-alpha-methyl- CAS No. 870849-74-4

2-Thiophenemethanamine, 5-fluoro-alpha-methyl-

Cat. No. B1442945
M. Wt: 145.2 g/mol
InChI Key: SXFARHBHCSSUBN-UHFFFAOYSA-N
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Patent
US07880009B2

Procedure details

Triphenylphosphine (873 mg) was added to a solution of 2-(1-azidoethyl)-5-fluorothiophene (518 mg) in THF (10 mL), and the reaction solution was stirred at room temperature for 1 hour. Water (2 mL) was added to the reaction mixture, and the mixture was heated to reflux for 3 hours. After allowing the reaction mixture to be cooled, a 5 N aqueous solution of hydrochloric acid and ethyl acetate were added thereto to separate the aqueous layer. A 5 N aqueous solution of sodium hydroxide was added to the aqueous layer to make the layer basic, and the aqueous layer was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 324 mg of the title compound. The physical properties of the compound are as follows.
Quantity
873 mg
Type
reactant
Reaction Step One
Name
2-(1-azidoethyl)-5-fluorothiophene
Quantity
518 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([CH:23]([C:25]1[S:26][C:27]([F:30])=[CH:28][CH:29]=1)[CH3:24])=[N+]=[N-].O.Cl>C1COCC1.C(OCC)(=O)C>[F:30][C:27]1[S:26][C:25]([CH:23]([NH2:20])[CH3:24])=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
873 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
2-(1-azidoethyl)-5-fluorothiophene
Quantity
518 mg
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C=1SC(=CC1)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled
CUSTOM
Type
CUSTOM
Details
to separate the aqueous layer
ADDITION
Type
ADDITION
Details
A 5 N aqueous solution of sodium hydroxide was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(S1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 324 mg
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.